3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-isopropylphenyl)propanoic acid hydrate
Description
3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-isopropylphenyl)propanoic acid hydrate is a synthetic amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 4-isopropylphenyl substituent. The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) is widely used in solid-phase peptide synthesis (SPPS) for temporary α-amino protection due to its stability under basic conditions and ease of removal with piperidine . The 4-isopropylphenyl moiety introduces steric bulk and hydrophobicity, which may influence peptide solubility, folding, and intermolecular interactions. The hydrate form indicates the presence of water molecules in the crystal lattice, which can affect stability and handling.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO4.H2O/c1-17(2)18-11-13-19(14-12-18)25(15-26(29)30)28-27(31)32-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24;/h3-14,17,24-25H,15-16H2,1-2H3,(H,28,31)(H,29,30);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHFFLREUYJMMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-isopropylphenyl)propanoic acid hydrate typically involves the protection of the amino group of alanine with a fluorenylmethoxycarbonyl (Fmoc) group. The process begins with the reaction of alanine with Fmoc chloride in the presence of a base such as sodium hydroxide. The resulting Fmoc-protected alanine is then coupled with 4-isopropylphenylpropanoic acid under peptide coupling conditions, often using reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC). The use of protective groups and coupling reagents is carefully controlled to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-isopropylphenyl)propanoic acid hydrate undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.
Coupling Reactions: The free amino group can be coupled with other carboxylic acids or activated esters to form peptide bonds.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF)
Peptide Coupling: DCC, HOBt, or N,N’-diisopropylcarbodiimide (DIC) in DMF or dichloromethane (DCM)
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions
Major Products Formed
Fmoc Removal: Free amino group of alanine
Peptide Coupling: Peptide bonds with various carboxylic acids
Hydrolysis: Corresponding carboxylic acids and alcohols
Scientific Research Applications
3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-isopropylphenyl)propanoic acid hydrate is widely used in scientific research, particularly in the following areas:
Proteomics: Used in the synthesis of peptides and proteins for studying protein structure and function.
Biochemistry: Employed in the preparation of peptide-based inhibitors and substrates for enzyme assays.
Medicine: Utilized in the development of peptide-based therapeutics and diagnostic agents.
Mechanism of Action
The mechanism of action of 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-isopropylphenyl)propanoic acid hydrate involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to build peptides and proteins. The compound’s reactivity and stability make it an essential tool in peptide synthesis .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their substituent effects:
Biological Activity
3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-isopropylphenyl)propanoic acid hydrate, commonly referred to as Fmoc-3-(4-isopropylphenyl)alanine, is a derivative of amino acids that incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities and applications in peptide synthesis.
The molecular formula for this compound is , with a molecular weight of approximately 441.53 g/mol. It exhibits a melting point range of 183-185 °C, indicating its stability under standard laboratory conditions. The compound is characterized by the following structural features:
- Fmoc Group : Enhances stability and solubility.
- Isopropylphenyl Side Chain : Contributes to hydrophobic interactions, potentially influencing biological activity.
Biological Activity Overview
Research into the biological activity of Fmoc-3-(4-isopropylphenyl)alanine primarily focuses on its role as a building block in peptide synthesis and its potential pharmacological properties.
Anticancer Potential
Compounds containing the Fmoc group have been explored for their anticancer properties. The structural modifications that come with the incorporation of different side chains can enhance binding affinities to cancer cell receptors. Research indicates that amino acid derivatives can interact with cellular pathways involved in tumor growth and proliferation .
Study 1: Synthesis and Biological Evaluation
In a study focusing on the synthesis of amino acid derivatives, several compounds were evaluated for their antimicrobial properties. While Fmoc-3-(4-isopropylphenyl)alanine was not directly tested, analogs exhibited moderate to strong activity against Gram-positive bacteria. The study highlighted the importance of side chain modifications in enhancing biological activity .
Study 2: Peptide Synthesis Applications
The Fmoc protecting group is extensively used in solid-phase peptide synthesis (SPPS). A recent investigation demonstrated that peptides synthesized using Fmoc-amino acids showed improved yields and purities compared to those synthesized with other protecting groups. This efficiency underscores the utility of Fmoc derivatives in developing therapeutic peptides .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Melting Point | Notable Activity |
|---|---|---|---|---|
| Fmoc-3-(4-isopropylphenyl)alanine | C27H29NO5 | 441.53 g/mol | 183-185 °C | Antimicrobial potential |
| Fmoc-L-Tyrosine | C22H23NO4 | 365.43 g/mol | 155-158 °C | Antioxidant properties |
| Fmoc-L-Leucine | C22H25NO4 | 365.44 g/mol | 210 °C | Anticancer activity |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing and purifying this compound in peptide synthesis workflows?
- Methodology : The compound’s Fmoc-protected amino acid structure necessitates orthogonal protection strategies. Synthesis typically involves coupling the Fmoc group to the amine functionality under anhydrous conditions using carbodiimide activators (e.g., DCC or EDC) . Purification requires reversed-phase HPLC or flash chromatography with gradients optimized for polar aromatic byproducts. Confirm purity via LC-MS (>95%) and NMR (e.g., disappearance of unreacted amine protons at δ 1.5–2.5 ppm) .
- Safety : Use fume hoods and PPE (gloves, goggles) due to acute toxicity (H302, H315) and respiratory irritation risks (H335) .
Q. How does the hydrate form influence solubility and stability during storage?
- Hydrate Impact : The water molecule in the hydrate may enhance solubility in polar solvents (e.g., DMF, DMSO) but can promote hydrolysis under acidic/basic conditions. Store desiccated at −20°C in amber vials to prevent Fmoc group cleavage .
- Stability Testing : Monitor degradation via TLC (silica gel, 10% MeOH/CH₂Cl₂) or HPLC every 3 months. Hydrate loss can be quantified by Karl Fischer titration .
Q. What analytical techniques are critical for characterizing this compound?
- Primary Methods :
- NMR : Confirm regiochemistry of the 4-isopropylphenyl group (aromatic protons at δ 7.2–7.4 ppm) and Fmoc group integrity (fluorenyl protons at δ 4.2–4.5 ppm) .
- HPLC-MS : Use C18 columns (0.1% TFA in H₂O/ACN) to detect impurities (e.g., deprotected amines or hydrolyzed products) .
- FT-IR : Validate carbonyl stretches (Fmoc C=O at ~1700 cm⁻¹ and carboxylic acid at ~1725 cm⁻¹) .
Advanced Research Questions
Q. How can stability under varied pH and temperature conditions be systematically evaluated?
- Experimental Design :
- pH Stability : Incubate the compound in buffers (pH 2–10, 37°C) for 24–72 hours. Monitor degradation via HPLC and quantify half-life (t₁/₂) using first-order kinetics .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess hydrate loss (25–150°C, 10°C/min) and DSC to detect phase transitions .
- Data Interpretation : Correlate stability with molecular dynamics simulations of hydrogen bonding between the hydrate and carboxylic acid group .
Q. What strategies resolve contradictions in biological activity data across assays (e.g., enzyme inhibition vs. cytotoxicity)?
- Troubleshooting Framework :
- Assay Optimization : Validate solubility (e.g., DMSO stock concentration ≤1% to avoid solvent interference) and confirm cell permeability via LC-MS quantification of intracellular compound levels .
- Off-Target Analysis : Use SPR or ITC to screen for non-specific binding to serum proteins or lipid membranes .
- Structural Analog Comparison : Benchmark against Fmoc-protected analogs (e.g., 3,5-difluorophenyl derivatives) to isolate substituent-specific effects .
Q. How can computational modeling predict interactions with biological targets (e.g., proteases or kinases)?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model the compound’s binding to active sites (e.g., SARS-CoV-2 Mpro or EGFR kinase). Prioritize the 4-isopropylphenyl group for hydrophobic pocket interactions .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and hydration shell dynamics near the carboxylic acid group .
- Validation : Cross-reference with SPR or enzymatic IC₅₀ data to refine force field parameters .
Q. What are the implications of the 4-isopropylphenyl substituent on stereochemical outcomes in solid-phase peptide synthesis (SPPS)?
- Stereochemical Control :
- Coupling Efficiency : The bulky isopropyl group may sterically hinder Fmoc deprotection (20% piperidine/DMF). Use microwave-assisted SPPS (50°C, 10 min) to improve reaction kinetics .
- Racemization Risk : Monitor via Marfey’s reagent derivatization and LC-MS. Optimize activation reagents (e.g., OxymaPure with DIC) to suppress epimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
